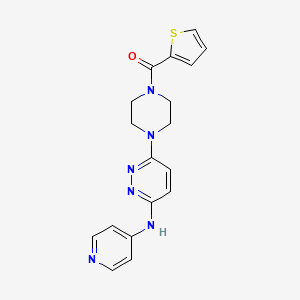

(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has been studied for its potential applications . It is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

科学的研究の応用

Anti-Tubercular Agents

Scientific Field

Pharmacology and Medicinal Chemistry

Application Summary

This compound has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a major global health problem, and the search for new therapeutic agents is critical due to the emergence of drug-resistant strains of Mycobacterium tuberculosis.

Methods of Application

Researchers designed and synthesized a series of novel derivatives, including the compound , and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The compounds were tested for their inhibitory concentrations (IC50 and IC90) to determine their efficacy .

Results

Among the tested compounds, some exhibited significant activity against Mycobacterium tuberculosis H37Ra with IC50 values ranging from 1.35 to 2.18 μM. The most active compounds were more potent with IC90 values ranging from 3.73 to 4.00 μM. Additionally, these compounds were found to be non-toxic to human embryonic kidney (HEK-293) cells, indicating a favorable therapeutic index .

Antiproliferative Activity in Cancer Research

Scientific Field

Oncology and Cell Biology

Application Summary

The compound has been explored for its antiproliferative activity against various cancer cell lines. The ability to inhibit cell proliferation is a key indicator of potential therapeutic value in cancer treatment.

Methods of Application

A library of related compounds was synthesized and their antiproliferative activity was assessed using cancer cell lines such as K562, MV4-11, and MCF-7. The evaluation involved determining the GI50 values, which represent the concentration required to inhibit cell growth by 50% .

Results

The most potent compounds displayed low micromolar GI50 values, indicating strong antiproliferative effects. One particular derivative induced apoptosis, as evidenced by the activation of caspase 9 and cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), suggesting a complex action that combines antiproliferative effects with the induction of cell death .

Radiotracer Development for PET Imaging

Scientific Field

Nuclear Medicine and Imaging

Application Summary

Compounds structurally related to the one have been studied for their potential use as radiotracers in Positron Emission Tomography (PET) imaging. PET imaging is a powerful diagnostic tool that can provide insights into the molecular processes within living organisms.

Methods of Application

The synthesis of fluorine-18 labeled compounds was carried out, followed by biodistribution and small-animal PET studies in mice to evaluate their in vivo binding properties .

Results

The studies indicated low in vivo specific binding for the tested compound, suggesting limited potential as a PET tracer for the intended target. However, it was proposed as a lead compound for developing new radiotracers with improved brain properties .

Phosphatidylinositol 3-Kinase (PI3K) Inhibition for Cancer Therapy

Scientific Field

Molecular Pharmacology

Application Summary

Aberrant expression of the PI3K signaling pathway is often associated with tumorigenesis and cancer progression. Inhibitors of this pathway are of significant interest for cancer therapy.

Methods of Application

Derivatives of the compound were synthesized and evaluated for their ability to inhibit the PI3K signaling pathway, which plays a crucial role in cell growth and survival .

Results

The biological evaluation revealed that certain derivatives could effectively inhibit the PI3K pathway, suggesting their potential as therapeutic agents for the treatment of cancers with aberrant PI3K activity .

Fluorescence-Based pH Sensing

Scientific Field

Analytical Chemistry and Sensor Technology

Application Summary

Fluorescent compounds derived from the chemical structure have been developed for pH sensing, which is important for various biological and environmental monitoring applications.

Methods of Application

The synthesis of fluorescent derivatives was followed by the investigation of their fluorescence properties. The compounds were tested for their ability to act as pH indicators in a ratiometric manner .

Results

One of the derivatives was identified as a potent pH indicator, enabling both fluorescence intensity-based and ratiometric pH sensing. This compound could be used for real-time monitoring of pH changes in different settings .

Structural Studies for Drug Development

Scientific Field

Structural Biology and Drug Design

Application Summary

Structural characterization of related compounds provides insights into their molecular conformation, which is essential for rational drug design and development.

Methods of Application

Single-crystal X-ray diffraction studies were conducted to determine the crystal structure of the compounds, revealing their extended conformation and the types of intermolecular interactions they participate in .

Results

The structural analysis helped in understanding the molecular interactions and the suitability of these compounds for further development as therapeutic agents .

Antimicrobial Agents

Scientific Field

Microbiology and Infectious Diseases

Application Summary

The compound has been evaluated for its antimicrobial properties, particularly against bacterial pathogens. Antimicrobial resistance is a growing concern, and novel agents are needed to combat resistant strains.

Methods of Application

A series of derivatives were synthesized and their antimicrobial potential was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to evaluate the effectiveness of the compounds .

Results

Some derivatives showed promising antimicrobial activity with MIC values indicating potential as new antimicrobial agents. The compounds were particularly effective against Gram-positive bacteria .

Anti-Inflammatory Activity

Scientific Field

Pharmacology and Immunology

Application Summary

The anti-inflammatory potential of the compound has been explored due to its inhibitory effects on key inflammatory mediators.

Methods of Application

Derivatives were tested in vitro for their ability to inhibit the production of pro-inflammatory cytokines in activated immune cells. The compounds were also evaluated in vivo using animal models of inflammation .

Results

The tested compounds demonstrated significant reduction in the levels of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents. In animal models, they reduced inflammation markers and improved symptoms .

Neuroprotective Agents

Scientific Field

Neuroscience and Neuropharmacology

Application Summary

The neuroprotective effects of the compound have been investigated for potential use in neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Methods of Application

Neuroprotective assays were conducted in neuronal cell cultures subjected to oxidative stress or neurotoxic agents. The compounds’ ability to prevent neuronal death was measured .

Results

Certain derivatives showed protective effects against neuronal cell death, indicating their potential as neuroprotective agents. They were able to reduce oxidative stress markers and increase cell viability .

Antioxidant Properties

Scientific Field

Biochemistry and Free Radical Biology

Application Summary

The antioxidant properties of the compound have been studied for their ability to scavenge free radicals and protect cells from oxidative damage.

Methods of Application

The compounds were subjected to various antioxidant assays, including DPPH and ABTS radical scavenging tests. Their capacity to inhibit lipid peroxidation was also evaluated .

Results

Some derivatives exhibited strong antioxidant activity, outperforming standard antioxidants in the assays. They showed high radical scavenging ability and effectively inhibited lipid peroxidation .

Antidiabetic Activity

Scientific Field

Endocrinology and Metabolic Diseases

Application Summary

The compound has been assessed for its antidiabetic activity, which is crucial given the rising prevalence of diabetes worldwide.

Methods of Application

In vitro assays were performed to evaluate the compounds’ ability to inhibit enzymes relevant to diabetes, such as alpha-glucosidase. In vivo studies in diabetic animal models were also conducted .

Results

The compounds showed inhibitory effects on alpha-glucosidase and other enzymes, suggesting their potential to manage blood glucose levels. In diabetic models, they improved glucose tolerance and reduced blood sugar levels .

Cardioprotective Effects

Scientific Field

Cardiovascular Pharmacology

Application Summary

The cardioprotective effects of the compound have been explored for potential benefits in heart diseases, including myocardial infarction.

Methods of Application

Cardioprotective assays involved treating cardiac cells with the compounds and subjecting them to hypoxic conditions. The effects on cell survival and cardiac biomarkers were assessed .

Results

The derivatives provided protection to cardiac cells under stress, indicating their potential as cardioprotective agents. They improved cell survival rates and maintained cardiac function in the face of hypoxia .

Gas Storage and Separation

Scientific Field

Material Science and Engineering

Application Summary

Research has been conducted on the use of related compounds in the development of porous metal-organic frameworks (MOFs) for gas storage and separation, which is crucial for environmental and energy-related applications.

Methods of Application

The synthesis of MOFs using derivatives of the compound, followed by the assessment of their gas adsorption properties for gases like CO2 and alkanes .

Results

The resulting MOFs exhibited distinctive sorption properties, with some showing selective adsorption of CO2 due to the sieving effect of their rigid frameworks. These materials could potentially be used for CO2 capture and storage .

Nonlinear Optical Materials

Scientific Field

Photonics and Optoelectronics

Application Summary

Compounds with a similar structure have been explored for their potential use in nonlinear optical materials, which are important for applications like optical signal processing and telecommunications.

Methods of Application

Intercalation of the compound’s derivatives into layered inorganic compounds, followed by the evaluation of their optical properties using experimental and computational methods .

Results

The studies revealed that these materials could exhibit nonlinear optical properties, making them candidates for use in optical devices that require materials with such characteristics .

Antiviral Therapeutics

Scientific Field

Virology and Medicinal Chemistry

Application Summary

Derivatives of the compound have been investigated for their antiviral activity, which is significant in the development of new treatments for viral infections.

Methods of Application

Synthesis of novel derivatives and their evaluation against various viruses, including the Newcastle disease virus, to determine their efficacy as antiviral agents .

Results

Some derivatives showed higher antiviral activity, comparable to known antiviral drugs, suggesting their potential as lead molecules for antiviral therapeutics .

特性

IUPAC Name |

[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6OS/c25-18(15-2-1-13-26-15)24-11-9-23(10-12-24)17-4-3-16(21-22-17)20-14-5-7-19-8-6-14/h1-8,13H,9-12H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVDMZQIVSMNCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2998620.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)

![3-(3,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998624.png)

![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998626.png)

![tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2998629.png)

![methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate](/img/structure/B2998630.png)

![2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone](/img/structure/B2998634.png)

![N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide](/img/structure/B2998636.png)

![N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998638.png)

methanone](/img/structure/B2998640.png)

![(1S,5R)-3-azoniabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2998643.png)